molecular formula C20H22N6O2 B2391911 2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile CAS No. 305375-19-3

2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile

Cat. No. B2391911
CAS RN: 305375-19-3
M. Wt: 378.436
InChI Key: WIEOUNVMPLBDCJ-UHFFFAOYSA-N
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Description

The compound “2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .


Molecular Structure Analysis

Pyrimidines are known to have a six-membered ring with two nitrogen atoms at positions 1 and 3 . The specific molecular structure of “2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile” is not detailed in the retrieved papers.


Chemical Reactions Analysis

The chemical reactions involving pyrimidines are diverse, given their wide range of pharmacological effects . The specific chemical reactions involving “2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile” are not explicitly mentioned in the retrieved papers.

Scientific Research Applications

Synthesis and Chemical Reactivity

  • Novel Synthesis Approaches : Research has focused on developing new synthetic pathways for heterocyclic compounds, demonstrating the interest in exploring the chemical reactivity and synthesis of complex organic molecules. For instance, studies have described the synthesis of pyrrole derivatives and triazolopyrimidines using catalysts like DMAP, highlighting methodologies for constructing complex heterocycles which could be relevant to the synthesis and functionalization of the specified compound (Belikov et al., 2016); (Khashi et al., 2015).

  • Heterocyclic Compound Development : Various studies have focused on the creation of new heterocyclic systems, such as pyrido[2,3-d]pyrimidines and furo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidines, demonstrating the broad interest in developing novel compounds with potential biological or material applications (Al-Issa, 2012); (Shaker, 2006).

Potential Biological Activities

  • Antitumor Agents : Research into morpholinopyrimidine-5-carbonitriles has shown significant promise in the development of antitumor agents, indicating the interest in compounds with morpholine and pyrimidine moieties for therapeutic applications. Specific compounds have demonstrated broad-spectrum antitumor activity and mechanisms of action, such as cell cycle arrest and induction of apoptosis, highlighting the potential for compounds with similar structures in cancer therapy (Helwa et al., 2020).

Sensor Development

  • Sensing Applications : Compounds featuring morpholine derivatives have been utilized in the development of highly sensitive sensors for detecting metal ions, such as thorium, indicating the utility of such compounds in environmental monitoring and analytical chemistry. The incorporation of morpholine derivatives onto nanoparticles has improved sensor selectivity and durability, demonstrating the compound's relevance in the fabrication of novel sensing devices (Akl & Ali, 2016).

Mechanism of Action

The mechanism of action of pyrimidines is attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators . The specific mechanism of action for “2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile” is not detailed in the retrieved papers.

Future Directions

The future directions for research on pyrimidines include the development of new pyrimidines as anti-inflammatory agents . The specific future directions for “2-imino-8-methyl-1-(3-morpholinopropyl)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carbonitrile” are not detailed in the retrieved papers.

properties

IUPAC Name

6-imino-13-methyl-7-(3-morpholin-4-ylpropyl)-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N6O2/c1-14-3-4-17-23-19-16(20(27)26(17)13-14)11-15(12-21)18(22)25(19)6-2-5-24-7-9-28-10-8-24/h3-4,11,13,22H,2,5-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WIEOUNVMPLBDCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=NC3=C(C2=O)C=C(C(=N)N3CCCN4CCOCC4)C#N)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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